molecular formula C18H23N3O2 B7346565 (3S)-3-ethyl-4-[(4-methyl-2-phenyl-1,3-oxazol-5-yl)methyl]-1,4-diazepan-2-one

(3S)-3-ethyl-4-[(4-methyl-2-phenyl-1,3-oxazol-5-yl)methyl]-1,4-diazepan-2-one

Cat. No. B7346565
M. Wt: 313.4 g/mol
InChI Key: XTVIKJOVFIRMPE-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-ethyl-4-[(4-methyl-2-phenyl-1,3-oxazol-5-yl)methyl]-1,4-diazepan-2-one, also known as Ro 15-4513, is a chemical compound that belongs to the class of benzodiazepine receptor antagonists. It was first synthesized in the early 1980s and has since been used in scientific research to investigate the mechanism of action of benzodiazepines and their effects on the central nervous system.

Mechanism of Action

The GABA-A receptor is a chloride ion channel that is activated by the neurotransmitter GABA. Benzodiazepines enhance the effects of GABA by binding to a specific site on the receptor, which increases the opening of the chloride ion channel and hyperpolarizes the neuron. (3S)-3-ethyl-4-[(4-methyl-2-phenyl-1,3-oxazol-5-yl)methyl]-1,4-diazepan-2-one 15-4513 binds to the same site on the receptor as benzodiazepines but does not activate the chloride ion channel. Instead, it blocks the effects of benzodiazepines and reverses their sedative, anxiolytic, and anticonvulsant effects.
Biochemical and Physiological Effects
This compound 15-4513 has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. It has been shown to block the sedative, anxiolytic, and anticonvulsant effects of benzodiazepines in rats and mice. It has also been shown to reverse the amnesic effects of benzodiazepines in rats and monkeys. In vitro studies have shown that this compound 15-4513 can inhibit the binding of benzodiazepines to the GABA-A receptor and can block the effects of benzodiazepines on the chloride ion channel.

Advantages and Limitations for Lab Experiments

(3S)-3-ethyl-4-[(4-methyl-2-phenyl-1,3-oxazol-5-yl)methyl]-1,4-diazepan-2-one 15-4513 has several advantages for lab experiments. It is a potent and selective antagonist of the benzodiazepine site on the GABA-A receptor, which makes it a useful tool for investigating the mechanism of action of benzodiazepines. It is also relatively stable and can be stored for long periods of time without degradation.
However, there are also some limitations to the use of this compound 15-4513 in lab experiments. It has a relatively short half-life in vivo, which means that it must be administered frequently to maintain its effects. It can also have off-target effects on other receptors and ion channels, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on (3S)-3-ethyl-4-[(4-methyl-2-phenyl-1,3-oxazol-5-yl)methyl]-1,4-diazepan-2-one 15-4513 and its effects on the central nervous system. One area of interest is the role of the GABA-A receptor in the development and progression of neurological disorders such as epilepsy, anxiety, and depression. Another area of interest is the development of new benzodiazepine receptor antagonists that are more selective and have fewer off-target effects than this compound 15-4513. Finally, there is a need for more research on the pharmacokinetics and pharmacodynamics of this compound 15-4513, including its metabolism, distribution, and elimination from the body.

Synthesis Methods

The synthesis of (3S)-3-ethyl-4-[(4-methyl-2-phenyl-1,3-oxazol-5-yl)methyl]-1,4-diazepan-2-one 15-4513 involves several steps, including the reaction of 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid with ethylamine to form the corresponding amide. This is followed by the reaction of the amide with 1,4-dibromobutane to form the desired diazepane ring. The final step involves the protection of the amino group with a Boc group and the reaction of the resulting compound with formaldehyde and paraformaldehyde to form the oxazole ring.

Scientific Research Applications

(3S)-3-ethyl-4-[(4-methyl-2-phenyl-1,3-oxazol-5-yl)methyl]-1,4-diazepan-2-one 15-4513 has been widely used in scientific research to investigate the mechanism of action of benzodiazepines and their effects on the central nervous system. It is a potent and selective antagonist of the benzodiazepine site on the GABA-A receptor, which is responsible for the sedative, anxiolytic, and anticonvulsant effects of benzodiazepines.

properties

IUPAC Name

(3S)-3-ethyl-4-[(4-methyl-2-phenyl-1,3-oxazol-5-yl)methyl]-1,4-diazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-3-15-17(22)19-10-7-11-21(15)12-16-13(2)20-18(23-16)14-8-5-4-6-9-14/h4-6,8-9,15H,3,7,10-12H2,1-2H3,(H,19,22)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVIKJOVFIRMPE-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NCCCN1CC2=C(N=C(O2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C(=O)NCCCN1CC2=C(N=C(O2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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